molecular formula C21H28N2O4S B11609762 3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

Cat. No.: B11609762
M. Wt: 404.5 g/mol
InChI Key: HPDUZEAHPLHGLC-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring substituted with dimethyl groups, a benzothiazole moiety, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Cyclohexyl Ring Substitution: The cyclohexyl ring is functionalized with dimethyl groups through Friedel-Crafts alkylation.

    Esterification: The final step involves the esterification of the benzothiazole derivative with the substituted cyclohexyl carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Similar structure but lacks the cyclohexyl and oxobutanoate groups.

    4-Ethoxybenzothiazole: Similar structure but lacks the dimethylcyclohexyl group.

    Cyclohexylbenzothiazole: Similar structure but lacks the ethoxy and oxobutanoate groups.

Uniqueness

3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate is unique due to its combination of a cyclohexyl ring, benzothiazole moiety, and oxobutanoate ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

(3,4-dimethylcyclohexyl) 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C21H28N2O4S/c1-4-26-15-7-8-17-18(12-15)28-21(22-17)23-19(24)9-10-20(25)27-16-6-5-13(2)14(3)11-16/h7-8,12-14,16H,4-6,9-11H2,1-3H3,(H,22,23,24)

InChI Key

HPDUZEAHPLHGLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)OC3CCC(C(C3)C)C

Origin of Product

United States

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